N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through a series of electrostatic interactions . The influence of the arylpiperazine moiety and the benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
Given its target, it’s likely that it impacts the serotonin system, which has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
Given its affinity for the 5-ht1a serotonin receptors, it’s likely that it modulates the activity of these receptors, potentially influencing a range of physiological and psychological processes .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-11(9-14-10-23-16-8-6-5-7-15(14)16)19-24(21,22)17-12(2)18-20(4)13(17)3/h5-8,10-11,19H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGTUHQXDLHSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC(C)CC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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